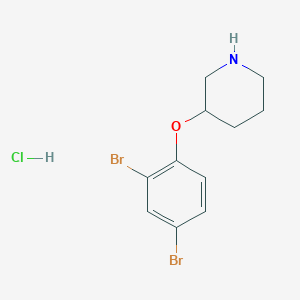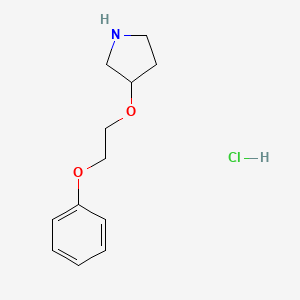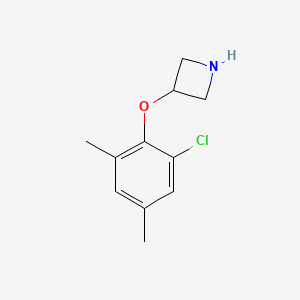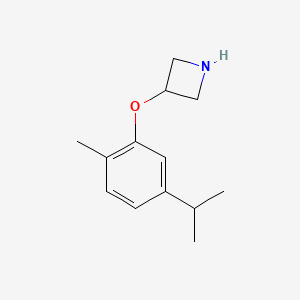![molecular formula C13H18Cl3NO B1395484 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride CAS No. 1220032-40-5](/img/structure/B1395484.png)
3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride
Descripción general
Descripción
3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride (3-DMPH) is an organic compound that is widely used in scientific research. It is a derivative of pyrrolidine, a five-member ring structure, and is characterized by its two chlorine atoms and a methyl group on the phenoxy ring. 3-DMPH is widely used in laboratory experiments due to its relatively low cost and its ability to form complexes with other molecules.
Mecanismo De Acción
The mechanism of action of 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride is not fully understood, but it is believed to involve the formation of complexes with other molecules. These complexes can then affect the activity of enzymes, proteins, and other molecules. It is also believed that 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride can interact with cell membranes, which could affect cell signaling and other processes.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride are not yet known. However, it has been hypothesized that 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride could affect the activity of enzymes, proteins, and other molecules, as well as cell signaling and other processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride is its relatively low cost. It is also easy to obtain and store, making it ideal for laboratory experiments. Additionally, 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride is non-toxic and has a low vapor pressure, making it safe to use in laboratory settings. One potential limitation of 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride is that it has a relatively short shelf-life, and may degrade over time.
Direcciones Futuras
Future research on 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride could focus on understanding its mechanism of action in more detail, as well as its potential effects on biochemical and physiological processes. Additionally, further research could be done to develop new methods of synthesizing 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride, as well as methods to extend its shelf-life. Finally, research could be done to explore the potential applications of 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride in other areas, such as drug development and medical diagnostics.
Aplicaciones Científicas De Investigación
3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride has been used in a variety of scientific research applications. It has been used as a ligand in metal complexation studies, as a reagent in organic synthesis, and as a tool in the study of enzyme kinetics. It has also been used to study the effects of various compounds on cell membranes, and to study the interactions between proteins and other molecules.
Propiedades
IUPAC Name |
3-[(2,4-dichloro-3,5-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c1-8-5-11(13(15)9(2)12(8)14)17-7-10-3-4-16-6-10;/h5,10,16H,3-4,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSIYUGNPWTADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(2-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395407.png)
![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395409.png)
![3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395411.png)





![3-[(2,4-Difluorobenzyl)oxy]azetidine](/img/structure/B1395419.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B1395422.png)